molecular formula C12H13N5O2S B10867719 2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide

2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B10867719
M. Wt: 291.33 g/mol
InChI Key: YMJJTOKOQOWSSQ-UHFFFAOYSA-N
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Description

2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring substituted by a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization can yield the triazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl halide reacts with the triazole ring in the presence of a base.

    Acetylation: The acetyl group can be introduced by reacting the triazole derivative with acetic anhydride or acetyl chloride under basic conditions.

    Formation of the Benzohydrazide: The final step involves the reaction of the acetylated triazole derivative with benzohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the phenyl group is substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole or phenyl derivatives.

Scientific Research Applications

2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

    Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, inhibiting their activity. This can lead to antimicrobial or anticancer effects.

    Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell signaling, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and itraconazole, are known for their antifungal activity.

    Phenyl-1,2,4-Triazoles: Similar compounds include N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine, which has potential anticancer activity.

Uniqueness

2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives. Its ability to form coordination complexes with metals also adds to its versatility in materials science applications.

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

2-methyl-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide

InChI

InChI=1S/C12H13N5O2S/c1-8-4-2-3-5-9(8)11(19)16-15-10(18)6-20-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17)

InChI Key

YMJJTOKOQOWSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC=NN2

Origin of Product

United States

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